Glucantime

Übersicht

Beschreibung

Megluminantimonat ist eine fünfwertige Antimonverbindung, die hauptsächlich zur Behandlung der Leishmaniose eingesetzt wird, einer Krankheit, die durch Protozoenparasiten der Gattung Leishmania verursacht wird . Diese Verbindung wird durch Injektion verabreicht, entweder intramuskulär oder direkt in den infizierten Bereich . Es wird seit 1946 medizinisch eingesetzt und ist in der Liste der unentbehrlichen Arzneimittel der Weltgesundheitsorganisation enthalten .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Megluminantimonat wird durch Reaktion von Antimonpentoxid mit Meglumin in einer wässrigen Lösung synthetisiert . Die Reaktion beinhaltet die tropfenweise Zugabe einer wässrigen Megluminlösung zu einer kolloidalen Lösung von Antimonpentoxid. Das Massenverhältnis von Meglumin zu Antimonpentoxid liegt zwischen 1:0,5 und 1:3. Der pH-Wert des Reaktionsgemisches wird auf einen Wert zwischen 4,0 und 9,0 eingestellt, und die Reaktionstemperatur wird zwischen 30 °C und 120 °C gehalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Megluminantimonat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten. Verfeinerungsprozesse werden eingesetzt, um die gewünschte Qualität von Megluminantimonat zu erhalten .

Wissenschaftliche Forschungsanwendungen

Megluminantimonat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird in der Untersuchung der Antimonchemie und der Entwicklung neuer Antimonmedikamente verwendet.

Veterinärmedizin: Es wird zur Behandlung von Hunde-Leishmaniose eingesetzt und zeigt Wirksamkeit bei der Beseitigung parasitärer Infektionen bei Hunden.

5. Wirkmechanismus

Der genaue Wirkmechanismus von Megluminantimonat ist nicht vollständig geklärt. Es wird angenommen, dass es die glykolytischen und fettsäureoxidativen Aktivitäten im Parasiten hemmt, was zu einer verringerten Synthese von Adenosintriphosphat und einer reduzierten antioxidativen Abwehr führt . Die Verbindung bindet auch an Polypeptide und hemmt DNA-Topoisomerase und glykolytische Enzyme .

Wirkmechanismus

Target of Action

Meglumine antimoniate, also known as Glucantime, is primarily used to treat leishmaniasis . The primary targets of this compound are the protozoan parasites of the genus Leishmania . These parasites are responsible for causing visceral, mucocutaneous, and cutaneous leishmaniasis .

Mode of Action

It is believed that the compound may inhibit the parasite’s glycolytic and fatty acid oxidative activity . This results in decreased reducing equivalents for antioxidant defense and decreased synthesis of adenosine triphosphate . Additionally, pentavalent antimonials like meglumine antimoniate are known to bind to polypeptides and inhibit DNA topoisomerase glycolytic enzymes and fatty acid beta-oxidation .

Biochemical Pathways

Meglumine antimoniate affects the biochemical pathways of the Leishmania parasites. It inhibits the glycolytic enzymes and fatty acid beta-oxidation . This disruption of the parasite’s energy production pathways leads to a decrease in the synthesis of adenosine triphosphate , which is essential for the parasite’s survival and proliferation .

Pharmacokinetics

When given as an injection of 10 mg/kg intramuscularly, it achieves peak levels of approximately 10 mg/L 2 hours after injection . Most of the antimony is eliminated rapidly, mainly via the urine .

Result of Action

The action of meglumine antimoniate results in the inhibition of the Leishmania parasites’ energy production pathways, leading to their death . This results in the reduction of the parasitic load in the host, thereby alleviating the symptoms of leishmaniasis .

Action Environment

The efficacy and stability of meglumine antimoniate can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the levels of trivalent antimony (Sb (III)), a form of antimony associated with the toxic side-effects of the drug . Furthermore, the presence of naturally Sb-resistant strains of Leishmania can lead to treatment failure .

Biochemische Analyse

Cellular Effects

Meglumine Antimoniate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Meglumine Antimoniate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Meglumine Antimoniate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Meglumine Antimoniate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Meglumine Antimoniate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Meglumine antimoniate is synthesized by reacting antimony pentoxide with meglumine in an aqueous solution . The reaction involves the dropwise addition of meglumine aqueous solution to antimony pentoxide colloidal solution. The mass ratio of meglumine to antimony pentoxide ranges from 1:0.5 to 1:3. The pH of the reaction mixture is adjusted to between 4.0 and 9.0, and the reaction temperature is maintained between 30°C and 120°C .

Industrial Production Methods: Industrial production of meglumine antimoniate follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and efficacy of the final product. Refinement processes are employed to obtain the desired quality of meglumine antimoniate .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Megluminantimonat durchläuft verschiedene chemische Reaktionen, einschließlich Komplexbildung und Ionisierung. Die Verbindung liegt zwischen pH 4,5 und 7,5 in einer zwitterionischen Form vor .

Häufige Reagenzien und Bedingungen:

Komplexbildung: Megluminantimonat bildet Komplexe mit verschiedenen Liganden wie β-Cyclodextrin und Nukleosiden.

Ionisierung: Die Verbindung ionisiert in wässrigen Lösungen, wobei ihr Ionisierungszustand vom pH-Wert abhängt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Megluminantimonat gebildet werden, umfassen seine Komplexe mit Liganden und seine ionisierten Formen unter verschiedenen pH-Bedingungen .

Vergleich Mit ähnlichen Verbindungen

Megluminantimonat ist Teil der Gruppe der fünfwertigen Antimonverbindungen, zu der auch Natrium-Stiboglukonat gehört . Im Vergleich zu anderen ähnlichen Verbindungen ist Megluminantimonat in seiner Formulierung und seinen Verabreichungswegen einzigartig. Es bildet Komplexe mit verschiedenen Liganden, was seine therapeutischen Eigenschaften verbessert .

Ähnliche Verbindungen:

Natrium-Stiboglukonat: Eine weitere fünfwertige Antimonverbindung, die zur Behandlung der Leishmaniose eingesetzt wird.

Antimon(V)-oxid: Wird bei der Synthese verschiedener Antimonmedikamente verwendet.

Megluminantimonat zeichnet sich durch seine spezifischen Wechselwirkungen mit Liganden und seine Wirksamkeit bei der Behandlung verschiedener Formen der Leishmaniose aus.

Eigenschaften

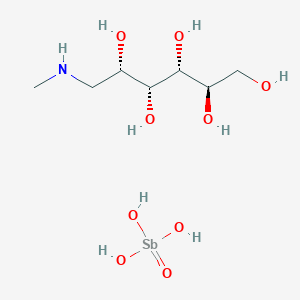

IUPAC Name |

hydroxy(dioxo)-λ5-stibane;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO5.H2O.2O.Sb/c1-8-2-4(10)6(12)7(13)5(11)3-9;;;;/h4-13H,2-3H2,1H3;1H2;;;/q;;;;+1/p-1/t4-,5+,6+,7+;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGYVDXPYVPAAQ-SESJOKTNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O[Sb](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NO8Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043935 | |

| Record name | Meglumine antimonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-51-7 | |

| Record name | Meglumine antimoniate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meglumine antimoniate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meglumine antimonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-deoxy-1-(methylamino)-D-glucitol, compound with antimonic acid (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGLUMINE ANTIMONIATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G4TW236W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

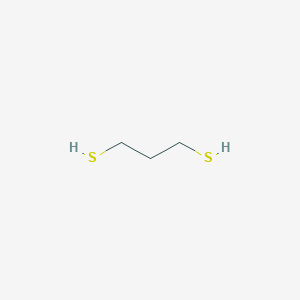

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

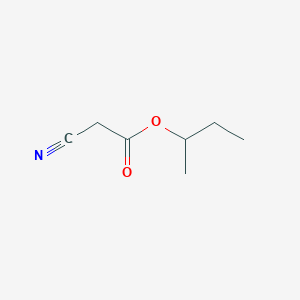

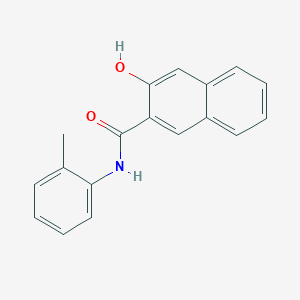

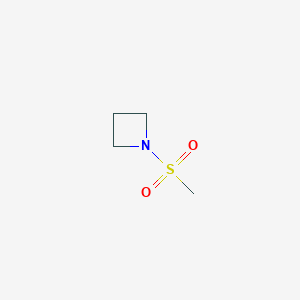

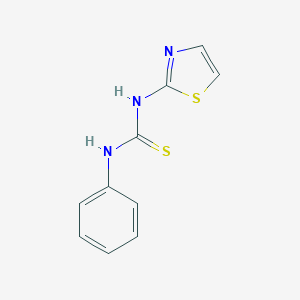

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.